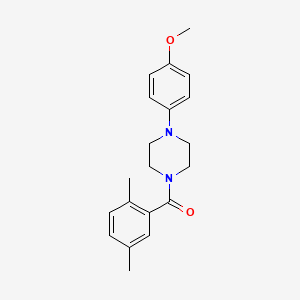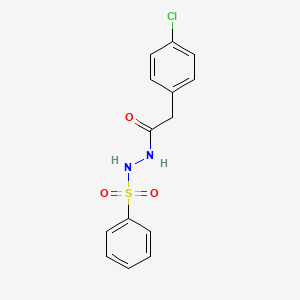
2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide, also known as CGP 48506, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a hydrazide derivative that is commonly used as a tool compound to investigate the role of specific enzymes and pathways in biochemical and physiological processes.
科学研究应用
2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 has been widely used in scientific research as a tool compound to investigate the role of specific enzymes and pathways in biochemical and physiological processes. It has been shown to inhibit the activity of several enzymes, including protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and mammalian target of rapamycin (mTOR). These enzymes are involved in a variety of cellular processes, including cell growth, proliferation, and survival.
作用机制
2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 inhibits the activity of PKC, PI3K, and mTOR by binding to their active sites and preventing them from carrying out their normal functions. PKC is a family of serine/threonine kinases that play a key role in signal transduction pathways. PI3K is a lipid kinase that is involved in the regulation of cell growth and survival. mTOR is a serine/threonine kinase that regulates protein synthesis and cell growth. By inhibiting these enzymes, 2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 can disrupt the normal functioning of cells and lead to changes in cellular processes.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models of disease. Additionally, 2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes.
实验室实验的优点和局限性
One of the main advantages of 2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 is its specificity for PKC, PI3K, and mTOR. This allows researchers to investigate the role of these enzymes in specific cellular processes. Additionally, 2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 is relatively easy to synthesize and has a long shelf life. However, one limitation of 2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 is its potential toxicity. It has been shown to have cytotoxic effects on some cell types at high concentrations.
未来方向
There are several future directions for the use of 2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 in scientific research. One area of focus is the development of more specific inhibitors of PKC, PI3K, and mTOR. Additionally, researchers are investigating the potential use of 2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 in the treatment of cancer, diabetes, and other diseases. Finally, there is ongoing research into the potential toxicity of 2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 and ways to mitigate its effects.
Conclusion:
2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 is a hydrazide derivative that has been extensively studied for its potential applications in scientific research. It inhibits the activity of several enzymes involved in cellular processes and has a variety of biochemical and physiological effects. While it has some limitations, it is a valuable tool compound for investigating the role of specific enzymes and pathways in cellular processes. Ongoing research into 2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 and its potential applications will continue to shed light on its potential uses in the future.
合成方法
2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 can be synthesized through a multistep process that involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 2-(4-chlorophenyl)hydrazine. This intermediate is then reacted with phenylsulfonyl chloride and acetic anhydride to produce 2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506. The final product is obtained through recrystallization from a suitable solvent.
属性
IUPAC Name |
N'-(benzenesulfonyl)-2-(4-chlorophenyl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c15-12-8-6-11(7-9-12)10-14(18)16-17-21(19,20)13-4-2-1-3-5-13/h1-9,17H,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIUHLYRTSJYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(benzenesulfonyl)-2-(4-chlorophenyl)acetohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5693189.png)
![N-(2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5693205.png)
![3,5-dichloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B5693211.png)
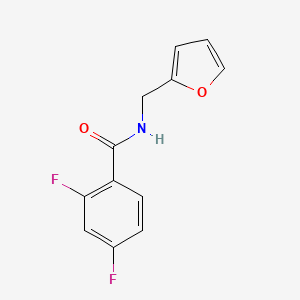
![N-[4-({[(4-fluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B5693234.png)
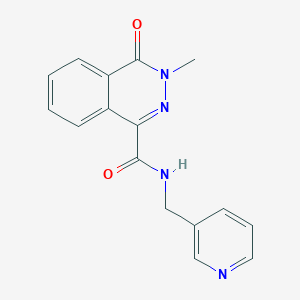
![4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide](/img/structure/B5693245.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol](/img/structure/B5693274.png)

![N-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5693284.png)
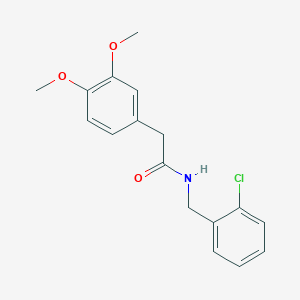
![N'-[4-(dimethylamino)benzylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B5693305.png)
